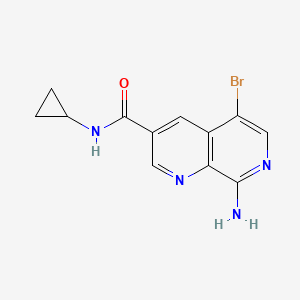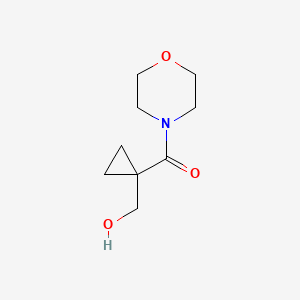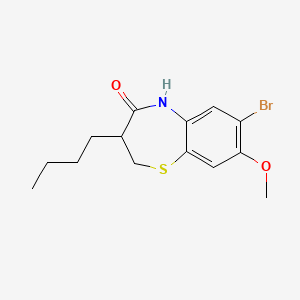![molecular formula C12H15NO2S B13901787 Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13901787.png)
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-b]pyrrole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-b]pyrrole core with an ethyl ester group at the 2-position and an isopropyl group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the thieno[3,2-b]pyrrole core . Another approach involves the use of 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid as a starting material, which is then reacted with ethanol to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and esterification reactions can be applied on a larger scale using appropriate reactors and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides or esters with different alkyl or aryl groups.
Applications De Recherche Scientifique
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which play a role in gene regulation and cancer progression . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Known for its applications in medicinal chemistry.
Thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown strong activity against hepatitis C virus and other viral infections.
Uniqueness
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group at the 6-position and the ethyl ester at the 2-position can enhance its interactions with biological targets and improve its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C12H15NO2S |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
ethyl 6-propan-2-yl-4H-thieno[3,2-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H15NO2S/c1-4-15-12(14)10-5-9-11(16-10)8(6-13-9)7(2)3/h5-7,13H,4H2,1-3H3 |
Clé InChI |
ZQRKSVOETUXMQT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(S1)C(=CN2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)
![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)

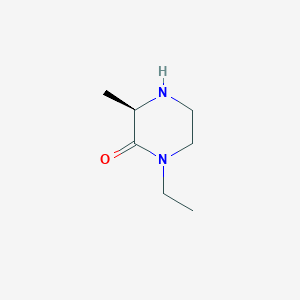
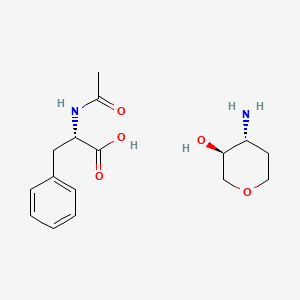



![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)
